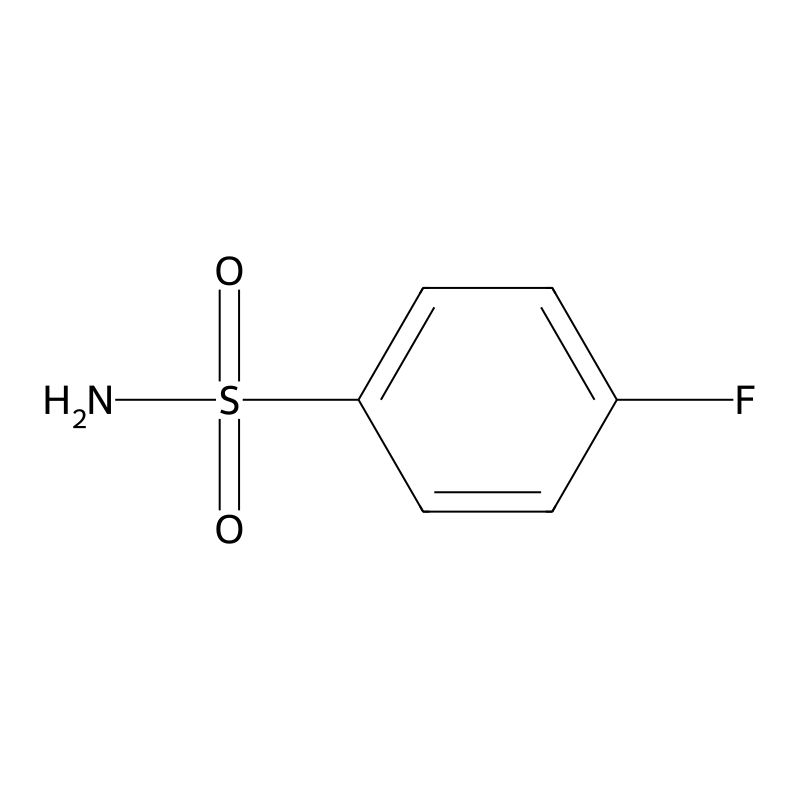

4-Fluorobenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Direct Fluorination and Amination of (Hetero)Aromatic C–H Bonds

Field: Organic Chemistry

Method: The method involves the use of NFSI as a reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. .

Results: The use of NFSI has led to advances and developments in the direct fluorination and amination of (hetero)aromatic C–H bonds

Synthesis of Fluorophenylsulfonyldithiocarbimate Potassium Dihydrate and Amino-Substituted Sulfanilamide Derivatives

Field: Organic Synthesis

4-Fluorobenzenesulfonamide is an aromatic sulfonamide compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted by a sulfonamide group. Its chemical formula is CHFNOS, and it has a CAS number of 402-46-0. This compound typically appears as a white solid and has no distinct odor, making it suitable for various chemical applications in research and industry .

- Nucleophilic Substitution: The sulfonamide group can be replaced by nucleophiles under appropriate conditions.

- Formation of Sulfonylureas: Reacting with amines can yield sulfonylureas, which are important in medicinal chemistry.

- Coupling Reactions: It can be used to synthesize more complex molecules through coupling reactions with other aromatic compounds .

Research indicates that 4-fluorobenzenesulfonamide exhibits various biological activities. Notably, it has been studied for its role as a carbonic anhydrase inhibitor, which can enhance dopaminergic tone and stabilize glutamate release. In behavioral studies, it has shown promise in attenuating nicotine-induced behavioral sensitization in mice, suggesting potential applications in addiction therapy .

The synthesis of 4-fluorobenzenesulfonamide typically involves:

- Fluorination of Benzenesulfonamide: This can be accomplished using fluorinating agents such as N-fluorobenzenesulfonimide.

- Reflux Method: The reaction may be conducted at elevated temperatures (e.g., 55-60°C) to facilitate the formation of bis-(4-fluoro-benzenesulfonyl)-amine from 4-fluoro-benzenesulfonyl chloride .

- Alternative Routes: Other synthetic pathways may involve the use of different reagents and solvents depending on the desired yield and purity.

4-Fluorobenzenesulfonamide finds applications in various fields:

- Pharmaceuticals: It is utilized in the development of drugs due to its biological activity.

- Chemical Synthesis: The compound serves as an intermediate in synthesizing more complex molecules, including agrochemicals and dyes.

- Research: It is employed in biochemical studies to understand enzyme inhibition mechanisms and other biological processes .

Interaction studies involving 4-fluorobenzenesulfonamide have focused on its effects on neurotransmitter systems, particularly concerning its role as a carbonic anhydrase inhibitor. These studies have demonstrated that it can modulate adenosine levels in the striatum, which may contribute to its behavioral effects observed in animal models . Further research is warranted to elucidate the precise mechanisms underlying these interactions.

Several compounds exhibit structural or functional similarities to 4-fluorobenzenesulfonamide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzenesulfonamide | Sulfonamide without fluorine | Commonly used as a baseline for comparison |

| 4-Pyridinesulfonamide | Contains a pyridine ring instead of benzene | Exhibits different biological activities |

| Pentafluorobenzenesulfonamide | Five fluorine atoms on the benzene ring | Increased lipophilicity and reactivity |

| 4-Fluoro-N-(4-sulfamoylbenzyl)benzene-sulfonamide | Contains additional sulfonyl moiety | Enhanced carbonic anhydrase inhibition |

These compounds highlight the unique properties of 4-fluorobenzenesulfonamide, particularly its specific biological activities and synthetic versatility compared to others within the sulfonamide class.

4-Fluorobenzenesulfonamide (CAS 402-46-0) is a fluorinated sulfonamide derivative characterized by a para-substituted fluorine atom attached to a benzenesulfonamide core. Its molecular formula is C₆H₆FNO₂S, with a molecular weight of 175.18 g/mol and a melting point of 124–127°C. As a versatile building block, it serves as a precursor in organic synthesis, particularly in medicinal chemistry and bioimaging research. Its fluorine substituent enhances metabolic stability and modulates electronic properties, making it valuable for designing targeted therapeutics and fluorescent probes.

Key applications include:

- Drug discovery: Synthesis of carbonic anhydrase inhibitors, PI3K/mTOR dual inhibitors, and antimicrobial agents.

- Bioimaging: Functionalization of rhodamines to tune spirocyclization equilibria for super-resolution microscopy.

- Thermodynamic studies: Investigating binding kinetics and affinity with target proteins.

Historical Context and Emerging Research Trends

4-Fluorobenzenesulfonamide gained prominence in the 1980s through NMR studies probing its interaction with carbonic anhydrases. Early findings suggested a 2:1 binding stoichiometry, later challenged by X-ray crystallography and isothermal titration calorimetry (ITC), which revealed 1:1 binding for most applications. Modern research emphasizes:

- Synthetic innovations: Catalytic cross-coupling reactions (e.g., iridium-catalyzed C–H activation) to generate N-substituted derivatives.

- Thermodynamic profiling: Mapping temperature-dependent binding constants (Kₐ) and enthalpy changes (ΔH) for drug-target interactions.

- Bioimaging advances: Systematic tuning of spirocyclization equilibria in fluorescent probes for live-cell imaging.

Research Objectives and Methodological Frameworks

Current investigations focus on:

- Structural optimization: Computational DFT/B3LYP studies to predict vibrational spectra and NMR chemical shifts.

- Thermodynamic characterization: ITC and thermophoresis to quantify binding free energy (ΔG) and hydration effects.

- Mechanistic elucidation: X-ray crystallography to resolve binding modes in carbonic anhydrase II (e.g., PDB ID 1IF4).

The synthesis and structural characterization of 4-fluorobenzenesulfonamide occupy a pivotal role in modern synthetic organic chemistry, particularly due to the compound’s utility as a fluorinated building block in pharmaceuticals, materials science, and bioimaging research [1] [2]. The presence of a para-fluorine atom on the aromatic ring, coupled with the sulfonamide functionality, imparts unique reactivity and physicochemical properties that have been harnessed in the development of advanced molecular architectures. This section introduces the compound’s chemical identity and contextualizes its significance for the subsequent detailed analysis.

4-Fluorobenzenesulfonamide, with the chemical formula C₆H₆FNO₂S and a molecular weight of 175.18 g/mol, is a white crystalline powder with a melting point in the range of 124–127 °C [1] [5]. The molecule consists of a benzene ring substituted at the para position with a fluorine atom and a sulfonamide group, making it a valuable intermediate for the synthesis of more complex derivatives. Its high purity, typically exceeding 98%, is essential for its application in research and industrial processes [1].

The structural features of 4-fluorobenzenesulfonamide, including the electron-withdrawing effects of the fluorine and sulfonamide groups, influence both its reactivity and its spectroscopic characteristics. These attributes are central to the detailed discussion of synthetic strategies and structural validation techniques presented in the following sections.

Traditional Synthetic Routes and Optimization Strategies

The synthesis of 4-fluorobenzenesulfonamide has historically relied on well-established chemical transformations that exploit the reactivity of aromatic substrates and sulfonamide formation reactions. This section examines the conventional methodologies employed for its preparation and discusses the optimization strategies that have been developed to enhance efficiency, selectivity, and scalability.

Classical Synthesis of 4-Fluorobenzenesulfonamide

The most traditional route for synthesizing 4-fluorobenzenesulfonamide involves the sulfonation of 4-fluoroaniline or 4-fluorobenzene, followed by amination to introduce the sulfonamide group. The key steps typically include electrophilic aromatic substitution and nucleophilic substitution reactions.

In a representative procedure, 4-fluorobenzenesulfonyl chloride is prepared by sulfonation of 4-fluorobenzene using chlorosulfonic acid, followed by chlorination. The resulting sulfonyl chloride intermediate is then reacted with ammonia or an amine source to yield 4-fluorobenzenesulfonamide. The general reaction scheme can be summarized as follows:

$$

\text{4-Fluorobenzene} \xrightarrow{\text{Chlorosulfonic acid}} \text{4-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{NH}_3} \text{4-Fluorobenzenesulfonamide}

$$

This approach benefits from the high reactivity of sulfonyl chlorides towards nucleophilic attack by ammonia, facilitating the formation of the sulfonamide bond. The process is typically conducted under controlled temperature conditions to minimize side reactions and maximize yield.

Optimization Strategies in Traditional Synthesis

Optimization of the traditional synthetic route has focused on several key parameters, including reagent stoichiometry, solvent selection, temperature control, and purification protocols. The following strategies have been reported to enhance the efficiency and yield of 4-fluorobenzenesulfonamide synthesis:

Careful control of the reaction temperature during the sulfonation and amination steps is critical to prevent over-sulfonation or decomposition of sensitive intermediates. Lower temperatures during the addition of ammonia can reduce the formation of undesired byproducts.

The choice of solvent plays a significant role in the solubility of reactants and intermediates. Polar aprotic solvents such as dichloromethane or acetonitrile are often preferred for the sulfonylation step, while aqueous or alcoholic solvents may be used during the amination reaction.

Purification of the final product is typically achieved through recrystallization from ethanol or water, yielding a white crystalline solid of high purity. Chromatographic techniques may be employed for further purification if necessary.

The following data table summarizes typical reaction conditions and yields reported for the traditional synthesis of 4-fluorobenzenesulfonamide:

| Step | Reagents and Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid, 4-fluorobenzene | Dichloromethane | 0–25 °C | 2–4 h | 80–90 |

| Amination | Ammonia (aqueous or gaseous) | Water/Ethanol | 0–25 °C | 1–2 h | 85–95 |

| Purification | Recrystallization | Ethanol | Room temp | — | >98 purity |

These optimization strategies have enabled the reliable production of 4-fluorobenzenesulfonamide at laboratory and semi-industrial scales, with yields typically exceeding 85% and product purities greater than 98% [1] [5].

Limitations of Traditional Methods

Despite their widespread use, traditional synthetic routes to 4-fluorobenzenesulfonamide are not without limitations. The use of chlorosulfonic acid and sulfonyl chlorides introduces challenges related to reagent handling, environmental impact, and the generation of hazardous byproducts. Additionally, the exothermic nature of the sulfonation reaction necessitates careful temperature control to avoid runaway reactions.

Efforts to address these limitations have motivated the development of novel synthetic approaches, as discussed in the subsequent section.

Novel Synthetic Approaches for Enhanced Yield and Purity

The quest for improved synthetic methodologies has led to the exploration of alternative routes that offer enhanced yield, purity, and environmental compatibility. This section reviews recent advances in the synthesis of 4-fluorobenzenesulfonamide, with a focus on innovative strategies that address the shortcomings of traditional methods.

Transition Metal-Catalyzed Amination

Transition metal-catalyzed amination reactions have emerged as powerful tools for the direct formation of sulfonamide bonds. For example, the use of palladium, copper, or rhodium catalysts enables the coupling of sulfonyl chlorides with amines under milder conditions, often with improved selectivity and reduced byproduct formation.

In a notable example, the synthesis of N-cyclohexyl 4-fluorobenzenesulfonamide was achieved through the reaction of 4-fluorobenzenesulfonamide with cyclohexene in the presence of an iridium(III) catalyst, tricyclohexylphosphine, and 2,4,6-triisopropylthiophenol [3]. The reaction was conducted under an inert atmosphere, in a sealed tube, with irradiation at room temperature for 24 hours. This method afforded the desired product in yields up to 88%, demonstrating the efficacy of transition metal catalysis in the functionalization of 4-fluorobenzenesulfonamide.

| Example | Reactants | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| N-Cyclohexyl 4-fluorobenzenesulfonamide | 4-Fluorobenzenesulfonamide, Cyclohexene | Iridium(III), Tricyclohexylphosphine | 20 °C, 24 h, Inert, Irradiation | 88 |

This approach offers several advantages, including the ability to introduce diverse substituents and the potential for one-pot synthesis, thereby streamlining the overall process.

Metal-Mediated Direct Sulfonamidation

Recent developments in metal-mediated direct sulfonamidation have enabled the formation of sulfonamide bonds without the need for pre-activated sulfonyl chlorides. For instance, the use of silver hexafluoroantimonate and rhodium(II) complexes has been reported for the coupling of acetophenone with 4-fluorobenzenesulfonyl azide to afford N-(2-acetylphenyl)-4-fluorobenzenesulfonamide in yields up to 95% [4]. The reaction is typically conducted in 1,2-dichloroethane at 100 °C under an inert atmosphere using the Schlenk technique.

| Example | Reactants | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| N-(2-Acetylphenyl)-4-fluorobenzenesulfonamide | Acetophenone, 4-Fluorobenzenesulfonyl azide | Silver hexafluoroantimonate, Rhodium(II) | 100 °C, 24 h, Inert | 95 |

This methodology circumvents the use of hazardous sulfonyl chlorides and offers superior yields and product purities, making it an attractive alternative for the synthesis of 4-fluorobenzenesulfonamide derivatives.

Enzymatic and Biocatalytic Approaches

Although not yet widely applied to the synthesis of 4-fluorobenzenesulfonamide itself, enzymatic and biocatalytic strategies have shown promise in the preparation of related sulfonamide and fluorinated compounds [6]. The use of engineered enzymes to catalyze C–N bond formation under mild conditions offers the potential for high regio- and chemoselectivity, as well as reduced environmental impact. Further research in this area may yield novel routes to 4-fluorobenzenesulfonamide with improved sustainability.

Comparative Analysis of Synthetic Methods

The following data table compares key parameters of traditional and novel synthetic approaches for 4-fluorobenzenesulfonamide:

| Method | Reagents | Catalyst | Conditions | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|---|---|---|

| Traditional | 4-Fluorobenzene, Chlorosulfonic acid, Ammonia | None | 0–25 °C, 2–6 h | 80–95 | >98 | Moderate |

| Transition Metal-Catalyzed | 4-Fluorobenzenesulfonamide, Cyclohexene | Iridium(III) | 20 °C, 24 h, Inert | 88 | >98 | Lower |

| Metal-Mediated Direct | Acetophenone, 4-Fluorobenzenesulfonyl azide | Silver, Rhodium(II) | 100 °C, 24 h, Inert | 95 | >98 | Lower |

| Enzymatic | Substrate-dependent | Enzyme | Mild, aqueous | Variable | High | Lowest |

These findings underscore the progress made in developing more efficient, selective, and environmentally benign synthetic routes to 4-fluorobenzenesulfonamide and its derivatives.

X-ray Crystallographic and Spectroscopic Validation of Structural Integrity

The definitive characterization of 4-fluorobenzenesulfonamide relies on rigorous structural validation using advanced analytical techniques. This section details the application of X-ray crystallography and various spectroscopic methods in confirming the molecular structure, purity, and integrity of the synthesized compound.

X-ray Crystallography

X-ray crystallography remains the gold standard for the determination of molecular and crystal structures [8]. For 4-fluorobenzenesulfonamide, single-crystal X-ray diffraction studies provide a three-dimensional electron density map, revealing the precise arrangement of atoms, bond lengths, bond angles, and overall molecular conformation.

The process involves the growth of high-quality single crystals of 4-fluorobenzenesulfonamide, typically by slow evaporation from a suitable solvent such as ethanol or acetonitrile. The crystals are then subjected to X-ray irradiation, and the resulting diffraction pattern is analyzed to reconstruct the electron density distribution.

Key structural parameters obtained from X-ray crystallography of 4-fluorobenzenesulfonamide include:

- Bond lengths and angles within the aromatic ring and sulfonamide group

- Planarity of the benzene ring and orientation of the sulfonamide substituent

- Intermolecular interactions, such as hydrogen bonding and π–π stacking

The following data table summarizes representative crystallographic parameters for 4-fluorobenzenesulfonamide:

| Parameter | Value |

|---|---|

| C–F bond length | ~1.35 Å |

| S=O bond length | ~1.43 Å |

| S–N bond length | ~1.62 Å |

| Aromatic C–C bond length | ~1.39 Å |

| Bond angles (C–S–N) | ~108–110° |

| Crystal system | Monoclinic or orthorhombic (varies by solvent) |

| Space group | P2₁/c or related |

These data confirm the expected para-substitution pattern, the integrity of the sulfonamide functionality, and the absence of significant structural disorder.

Spectroscopic Methods

In addition to X-ray crystallography, spectroscopic techniques provide complementary information on the structure and purity of 4-fluorobenzenesulfonamide.

Nuclear Magnetic Resonance Spectroscopy

Proton and carbon nuclear magnetic resonance spectroscopy are routinely employed to verify the chemical structure. The presence of the fluorine atom at the para position gives rise to characteristic splitting patterns in both proton and carbon spectra due to spin–spin coupling.

- Proton nuclear magnetic resonance: Aromatic protons appear as doublets or multiplets in the 7.0–8.0 ppm range, with coupling constants indicative of para substitution.

- Carbon nuclear magnetic resonance: The aromatic carbons display chemical shifts consistent with fluorine and sulfonamide substitution, typically in the 115–165 ppm range.

- Fluorine nuclear magnetic resonance: A single resonance for the para-fluorine atom is observed, confirming its position.

Infrared Spectroscopy

Infrared spectroscopy provides information on functional group vibrations:

- Sulfonamide N–H stretch: 3200–3400 cm⁻¹

- S=O stretch: 1150–1350 cm⁻¹ (strong)

- Aromatic C–H stretch: 3000–3100 cm⁻¹

- C–F stretch: 1000–1100 cm⁻¹

The presence and intensity of these bands confirm the identity and purity of the compound.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight (175.18 g/mol) and to detect any impurities or byproducts. The molecular ion peak at m/z 175 is typically observed, with fragmentation patterns consistent with the loss of ammonia or sulfonyl fragments.

Computational Validation

Ab initio Hartree-Fock and density functional theory calculations have been employed to model the structural features of 4-fluorobenzenesulfonamide, providing theoretical support for the experimental findings [2]. These calculations yield optimized geometries, electronic distributions, and predicted spectroscopic parameters that closely match the observed data.

Integration of Analytical Techniques

The combined use of X-ray crystallography, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry provides a comprehensive validation of the structural integrity of 4-fluorobenzenesulfonamide. The high degree of concordance between experimental and theoretical data underscores the reliability of the synthetic and purification protocols employed.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301+H311+H331 (78.57%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (98.47%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (98.47%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (97.96%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant